![molecular formula C15H14FN3OS B2574490 N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021075-57-9](/img/structure/B2574490.png)
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, also known as FLX475, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. FLX475 belongs to the class of compounds known as cyclopropane carboxamides and has been found to have a potent inhibitory effect on the immune checkpoint protein, CCR4.
科学的研究の応用
Antiviral Drug Discovery
Research in antiviral drug discovery has explored a variety of compounds, including those with complex structures similar to "N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide". These studies focus on developing new strategies for treating viral infections, such as dengue fever and HIV, by identifying compounds with potential antiviral properties (De Clercq, 2009).
Anticonvulsant Activity
Compounds with structures incorporating elements like fluorobenzyl groups have been evaluated for their anticonvulsant activities. These studies involve synthesizing analogues and assessing their efficacy in models of seizures, highlighting the potential therapeutic applications of such compounds in the treatment of epilepsy (Kelley et al., 1995).
Development of Radioligands
Fluorinated derivatives of complex molecules have been synthesized for use as radioligands in biological studies. These compounds are designed to bind selectively to specific receptors in the brain, allowing researchers to study receptor distribution and activity, which is crucial for understanding various neurological conditions (Lang et al., 1999).
Antituberculosis Activity
Research into developing new treatments for tuberculosis has led to the synthesis of compounds with thioamide and cyclopropane components. These studies aim to identify molecules that inhibit Mycobacterium tuberculosis with high efficacy and low cytotoxicity, representing a crucial step in combating this global health threat (Jeankumar et al., 2013).
特性
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-4-2-1-3-11(12)9-21-14-8-7-13(18-19-14)17-15(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMITEGSKAMDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。